mgc(3Me)FDA
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Overview
Description
The compound mgc(3Me)FDA is a fluorescent dye used for selective visualization of the Golgi apparatus in live cells. It is composed of fluorescein diacetate (FDA) modified with a cell-permeable N-myristoylated Gly-Cys dipeptide (mgc) motif, where three amide bonds in the mgc peptide chain are methylated . This compound is known for its ability to enter cells and be converted into its fluorescently active form, mgc(3Me)FL, within the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mgc(3Me)FDA involves the modification of fluorescein diacetate with a cell-permeable N-myristoylated Gly-Cys dipeptide motif. The process includes the following steps:
Modification of Fluorescein Diacetate (FDA): The FDA is modified to improve cell membrane permeability.
Attachment of N-myristoylated Gly-Cys Dipeptide (mgc): The mgc motif is linked to the modified FDA through a linker, and the three amide bonds in the mgc peptide chain are methylated
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same synthetic routes and reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a Golgi apparatus-selective fluorescent probe .
Chemical Reactions Analysis
Types of Reactions: mgc(3Me)FDA undergoes several types of chemical reactions, including:
Hydrolysis: Within the cells, this compound is hydrolyzed to its fluorescently active form, mgc(3Me)FL.
Localization Reactions: The compound selectively localizes to the Golgi apparatus, where it exhibits fluorescence.
Common Reagents and Conditions:
Hydrolysis Reagents: Water and cellular enzymes facilitate the hydrolysis of this compound to mgc(3Me)FL.
Localization Conditions: The compound is typically used in cell culture media, where it is added to live cells for visualization of the Golgi apparatus.
Major Products Formed:
Scientific Research Applications
mgc(3Me)FDA has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying the Golgi apparatus and its functions
Biology: Facilitates live-cell imaging of the Golgi apparatus, allowing researchers to observe dynamic morphological changes and study the role of the Golgi apparatus in various cellular processes
Medicine: Used in research to understand the implications of Golgi apparatus dysfunction in diseases and to develop potential therapeutic interventions
Industry: Employed in the development of new fluorescent dyes and probes for various applications in biotechnology and pharmaceuticals
Mechanism of Action
The mechanism of action of mgc(3Me)FDA involves several key steps:
Cell Entry: this compound enters the cells due to its cell-permeable mgc motif.
Hydrolysis: Once inside the cells, this compound is hydrolyzed to its fluorescently active form, mgc(3Me)FL.
Golgi Apparatus Localization: The fluorescently active mgc(3Me)FL selectively localizes to the Golgi apparatus, where it exhibits green fluorescence.
Visualization: The fluorescence allows for the visualization of the Golgi apparatus, enabling researchers to study its structure and function.
Comparison with Similar Compounds
mgc(3Me)FDA is unique in its ability to selectively visualize the Golgi apparatus with high specificity and minimal cytotoxicity. Similar compounds include:
Ceramide-FL: A conventional Golgi staining reagent that has lower selectivity and higher cytotoxicity compared to this compound.
BODIPY FL C5-Ceramide: A Golgi-specific green fluorescent dye used for single-cell visualization.
mgc(3Me)FL: The fluorescently active form of this compound, which also localizes to the Golgi apparatus.
Properties
Molecular Formula |
C59H80N6O15S |
---|---|
Molecular Weight |
1145.4 g/mol |
IUPAC Name |
[6'-acetyloxy-5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C59H80N6O15S/c1-7-8-9-10-11-12-13-14-15-16-17-21-53(69)64(5)36-54(70)65(6)49(38-81)57(73)63(4)29-30-75-31-32-76-37-52(68)62-48(55(60)71)20-18-19-28-61-56(72)41-22-25-45-44(33-41)58(74)80-59(45)46-26-23-42(77-39(2)66)34-50(46)79-51-35-43(78-40(3)67)24-27-47(51)59/h22-27,33-35,48-49,81H,7-21,28-32,36-38H2,1-6H3,(H2,60,71)(H,61,72)(H,62,68)/t48-,49-/m0/s1 |
InChI Key |
NXVIWVAUVBGRLR-GTMCEHENSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O)C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O)C(=O)N |
Origin of Product |
United States |
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